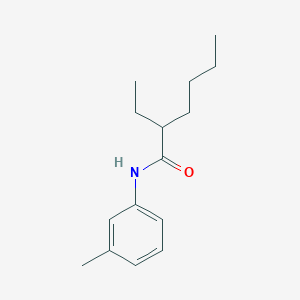

2-ethyl-N-(3-methylphenyl)hexanamide

Description

2-Ethyl-N-(3-methylphenyl)hexanamide is a synthetic amide derivative characterized by a hexanamide backbone substituted with a 2-ethyl group and an aromatic 3-methylphenyl moiety. Its molecular formula is C₁₅H₂₃NO, with a molecular weight of 233.35 g/mol. The compound’s structure combines lipophilic (2-ethylhexanoyl chain) and aromatic (3-methylphenyl) regions, making it relevant in medicinal chemistry for modulating receptor interactions, particularly in studies involving enzyme inhibition or signal transduction pathways.

Properties

Molecular Formula |

C15H23NO |

|---|---|

Molecular Weight |

233.35 g/mol |

IUPAC Name |

2-ethyl-N-(3-methylphenyl)hexanamide |

InChI |

InChI=1S/C15H23NO/c1-4-6-9-13(5-2)15(17)16-14-10-7-8-12(3)11-14/h7-8,10-11,13H,4-6,9H2,1-3H3,(H,16,17) |

InChI Key |

DKVPUDJGBIFWOX-UHFFFAOYSA-N |

SMILES |

CCCCC(CC)C(=O)NC1=CC=CC(=C1)C |

Canonical SMILES |

CCCCC(CC)C(=O)NC1=CC=CC(=C1)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

*EWG: Electron-withdrawing group.

Key Observations :

- Electronic Effects : Nitro groups (e.g., in N-(2-nitrophenyl)hexanamide) enhance antagonist activity by forming hydrogen bonds with residues like Trp66 in LuxR. In contrast, methyl groups (electron-donating) in 2-ethyl-N-(3-methylphenyl)hexanamide may prioritize lipophilicity over polar interactions.

- Chain Length : C6 hexanamides (e.g., 2-ethyl derivatives) show bioactivity, while C4 analogues (e.g., butanamides) are inactive, indicating chain length is critical for target engagement.

- Hydroxy Substituents : 3- or 4-Hydroxyphenyl derivatives (e.g., 2-ethyl-N-(4-hydroxyphenyl)hexanamide) exhibit improved solubility and are intermediates for Mannich reactions to introduce pyrrolidine or methylpyrrolidine groups.

Physicochemical Properties

Preparation Methods

Reaction Conditions:

Key Mechanistic Steps:

-

Activation of the carboxylic acid to form an O-acylisourea intermediate.

-

Nucleophilic attack by 3-methylaniline to generate the amide.

Acylation of 3-Methylaniline with 2-Ethylhexanoyl Chloride

This method avoids equilibrium limitations by using 2-ethylhexanoyl chloride as the acylating agent.

Reaction Protocol:

Optimization Data:

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Molar Ratio (AcCl:Amine) | 1.2:1 | Maximizes acylation |

| Temperature | 0–5°C | Reduces hydrolysis |

| Base | Triethylamine | Neutralizes HCl |

Catalytic Amidation Using Transition Metal Complexes

Palladium and copper catalysts enable efficient coupling under milder conditions. A Pd/Cu bimetallic system (e.g., Pd(η³-C₃H₅)Cl₂/Xantphos/CuI) promotes carbonylative amidation with carbon monoxide (10 bar).

Performance Metrics:

Table 1: Solvent Optimization for Pd/Cu-Catalyzed Amidation

| Solvent | Conversion (%) | Selectivity (%) |

|---|---|---|

| DMSO | 58 | 93 |

| DCE | 29 | 89 |

| Toluene | 17 | 75 |

Oxidative Routes from 2-Ethylhexanal

Patented methods oxidize 2-ethylhexanal in the presence of Mn(II) or Cu(II) acetate catalysts to yield 2-ethylhexanoic acid, which is subsequently amidated.

Industrial-Scale Process:

Table 2: Pressure Effects on Oxidation Efficiency

| Pressure (MPa) | Conversion (%) | Selectivity (%) |

|---|---|---|

| 0.1 | 99.6 | 93.4 |

| 0.3 | 99.7 | 93.6 |

| 1.0 | 99.5 | 93.1 |

Reductive Amination of Ketone Precursors

Though less common, reductive amination of 2-ethylhexanone with 3-methylaniline using NaBH₄ or H₂/Ni provides an alternative route.

Limitations:

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Direct Amidation | 65–78 | >95 | Moderate | High |

| Acylation | 82–89 | >98 | High | Moderate |

| Catalytic Amidation | 58–72 | 90–95 | Low | Low |

| Oxidative Route | 93–99 | >99 | Industrial | High |

Mechanistic Insights and Side Reactions

-

Hydrolysis: Competing hydrolysis of acyl chlorides or activated intermediates reduces yields. Mitigated by low temperatures and anhydrous solvents.

-

Over-Oxidation: In oxidative methods, excessive oxygen feed generates carboxylic acid byproducts.

-

Steric Hindrance: Bulky substituents on 3-methylaniline slow nucleophilic attack, necessitating excess acylating agents.

Industrial and Environmental Considerations

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-ethyl-N-(3-methylphenyl)hexanamide with high purity?

- Methodological Answer : The synthesis typically involves amidation of hexanoic acid derivatives with 3-methylaniline. Key steps include:

- Activation of the carboxylic acid : Use coupling agents like EDCI/HOBt or thionyl chloride to form the acid chloride.

- Amide bond formation : React the activated intermediate with 3-methylaniline under inert conditions (e.g., N₂ atmosphere) to minimize oxidation.

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product .

- Yield optimization : Adjust reaction time (12–24 hours) and temperature (60–80°C) based on TLC monitoring .

Q. Which spectroscopic techniques are most effective for characterizing the molecular structure of 2-ethyl-N-(3-methylphenyl)hexanamide?

- Methodological Answer :

- NMR spectroscopy :

- ¹H NMR : Identify aromatic protons (δ 6.8–7.2 ppm, multiplet for 3-methylphenyl) and aliphatic chains (δ 0.8–2.5 ppm for ethyl and hexanamide groups).

- ¹³C NMR : Confirm carbonyl resonance (δ ~165–170 ppm) and aromatic carbons .

- IR spectroscopy : Detect amide C=O stretch (~1640–1680 cm⁻¹) and N-H bend (~1550 cm⁻¹) .

- Mass spectrometry : Use ESI-MS or HRMS to verify molecular ion [M+H]⁺ and fragmentation patterns .

Q. How can reaction conditions influence the regioselectivity of 2-ethyl-N-(3-methylphenyl)hexanamide in subsequent derivatization reactions?

- Methodological Answer :

- Solvent effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic attack on the amide carbonyl, while non-polar solvents favor electrophilic aromatic substitution on the 3-methylphenyl group .

- Catalysts : Acidic conditions (e.g., H₂SO₄) promote electrophilic substitution, whereas basic conditions (e.g., NaH) may deprotonate the amide NH, altering reactivity .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties and reactivity of 2-ethyl-N-(3-methylphenyl)hexanamide?

- Methodological Answer :

- Computational setup : Use B3LYP/6-311+G(d,p) basis set to optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) for reactivity indices .

- Electrostatic potential maps : Identify nucleophilic (amide NH) and electrophilic (aromatic ring) sites for reaction planning .

- Correlation with experimental data : Validate DFT-predicted IR/NMR spectra against empirical results to refine computational models .

Q. What strategies resolve contradictions in biological activity data for 2-ethyl-N-(3-methylphenyl)hexanamide across assay conditions?

- Methodological Answer :

- Assay standardization : Control variables like pH (7.4 for physiological conditions), temperature (37°C), and solvent (DMSO concentration ≤0.1%) .

- Orthogonal assays : Validate results using multiple techniques (e.g., enzyme inhibition assays vs. cellular viability assays) to distinguish direct effects from artifacts .

- Statistical rigor : Apply ANOVA or Bayesian analysis to assess significance of divergent data .

Q. What methodologies are employed to study the structure-activity relationship (SAR) of 2-ethyl-N-(3-methylphenyl)hexanamide derivatives?

- Methodological Answer :

- Analog synthesis : Systematically vary substituents (e.g., alkyl chain length, aryl groups) and assess impact on bioactivity .

- QSAR modeling : Use partial least squares (PLS) regression to correlate molecular descriptors (logP, polar surface area) with activity data .

- Crystallography : Determine 3D structures of protein-ligand complexes (e.g., using SHELX ) to identify binding interactions .

Q. How can 2-ethyl-N-(3-methylphenyl)hexanamide serve as a scaffold for bioconjugation or probe design?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.